3-Bromo-5-(9H-carbazol-9-yl)benzonitrile
Description
3-Bromo-5-(9H-carbazol-9-yl)benzonitrile is a brominated benzonitrile derivative functionalized with a carbazole group at the 5-position of the benzene ring. Its molecular structure combines an electron-withdrawing nitrile group (-CN) and bromine atom with an electron-donating carbazole moiety, creating a push-pull electronic configuration. This design is critical for applications in organic electronics, particularly as a precursor in Suzuki-Miyaura cross-coupling reactions to synthesize advanced host materials for organic light-emitting diodes (OLEDs) . The bromine atom serves as a reactive site for further functionalization, enabling the synthesis of boronic ester intermediates for OLED host molecules like CBP-CN derivatives .
Properties
Molecular Formula |
C19H11BrN2 |
|---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
3-bromo-5-carbazol-9-ylbenzonitrile |
InChI |
InChI=1S/C19H11BrN2/c20-14-9-13(12-21)10-15(11-14)22-18-7-3-1-5-16(18)17-6-2-4-8-19(17)22/h1-11H |
InChI Key |
CLZYHKWHXMDCOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)C#N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(9H-carbazol-9-yl)benzonitrile typically involves the bromination of 5-(9H-carbazol-9-yl)benzonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for 3-Bromo-5-(9H-carbazol-9-yl)benzonitrile are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of brominating agents and solvents to meet industrial safety and environmental standards .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(9H-carbazol-9-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The carbazole moiety can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products Formed
Substitution Products: Various substituted carbazole derivatives.
Oxidation Products: Oxidized carbazole compounds.
Reduction Products: Reduced carbazole derivatives.
Coupling Products: Complex organic molecules with extended conjugation.
Scientific Research Applications
3-Bromo-5-(9H-carbazol-9-yl)benzonitrile has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent photophysical properties.
Material Science:
Biological Studies: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(9H-carbazol-9-yl)benzonitrile in optoelectronic applications involves its ability to absorb and emit light efficiently. The carbazole moiety acts as an electron donor, while the benzonitrile group serves as an electron acceptor. This push-pull electronic structure facilitates efficient charge transfer and light emission. In biological applications, the compound’s fluorescence properties enable it to act as a probe for imaging and detection .
Comparison with Similar Compounds
The following sections compare 3-bromo-5-(9H-carbazol-9-yl)benzonitrile with structurally or functionally related compounds, focusing on molecular design, photophysical properties, and applications.
Structural Analogs in OLED Host Materials
Key Differences :
- Substituent Count: 5CzBN and 5TCzBN feature five carbazoles, enabling stronger donor-acceptor interactions and higher triplet-state utilization compared to the single-carbazole target compound.
- Functionality : The bromine in 3-bromo-5-(9H-carbazol-9-yl)benzonitrile allows for synthetic versatility, whereas 5CzBN and 4-CzPB are optimized as end-use hosts.
- Electronic Effects: Phenoxy linkers in 3-CzPB/4-CzPB modulate charge transport, while anthracene in DACB/BACB enhances NLO responses .
Photophysical and Electronic Properties
Triplet Energy and RISC Rates :
- 5CzBN exhibits a high triplet energy (~2.8 eV) and rapid reverse intersystem crossing (RISC) due to multiple intermediate triplet states, critical for thermally activated delayed fluorescence (TADF) .
- The target compound’s single carbazole may limit triplet-state density, but its bromine atom facilitates structural diversification for tuning these properties .
Charge Transport :
Application Performance
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